7-Amino-5-fluoroindolin-2-one

Chemical Synthesis Medicinal Chemistry Scaffold Functionalization

7-Amino-5-fluoroindolin-2-one (CAS 945381-62-4) is a heterobifunctional oxindole building block. Its core structure is defined by a 5-fluoro substitution on the indolin-2-one ring and a primary amine at the 7-position, giving it a molecular weight of 166.15 g/mol and a computed XLogP3-AA of 0.2.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
CAS No. 945381-62-4
Cat. No. B1529830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5-fluoroindolin-2-one
CAS945381-62-4
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)F)N)NC1=O
InChIInChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12)
InChIKeyDIFFVSPISVQLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-5-fluoroindolin-2-one Procurement Guide: Core Structure and Key Characteristics


7-Amino-5-fluoroindolin-2-one (CAS 945381-62-4) is a heterobifunctional oxindole building block. Its core structure is defined by a 5-fluoro substitution on the indolin-2-one ring and a primary amine at the 7-position, giving it a molecular weight of 166.15 g/mol and a computed XLogP3-AA of 0.2 [1]. This combination of an electron-withdrawing group (5-F) and a nucleophilic amine creates a distinct reactivity profile for targeted derivatization, particularly in the synthesis of kinase-focused compound libraries. It is typically supplied as a solid with a purity of 95-96% requiring storage at 2-8°C, protected from light .

Why 7-Amino-5-fluoroindolin-2-one Cannot Be Simply Replaced by Common Analogs


Generic substitution of this compound with its nearest structural counterparts—either 5-fluoroindolin-2-one (5-fluorooxindole) or 7-aminoindolin-2-one—is not scientifically valid because these mono-functional analogs lack the specific orthogonality required for advanced synthesis. 5-Fluoroindolin-2-one, a known kinase inhibitor intermediate, cannot undergo amine-directed conjugation without extensive re-functionalization [1]. Conversely, 7-aminoindolin-2-one lacks the metabolically stabilizing and electron-modulating 5-fluoro group, which critically influences target binding and the physicochemical profile of the final drug candidate . The simultaneous presence of both the 7-amino and 5-fluoro groups is essential for the patented synthesis of specific pyrrolo-nitrogenous kinase inhibitors, as documented in EP2157093 and US2010/75952 [2]. This unique bifunctionality eliminates the need for non-selective synthetic steps, which are often associated with lower yields and racemization risks.

Quantified Differentiation Evidence for 7-Amino-5-fluoroindolin-2-one


Synthetic Orthogonality: A Critical Bifunctional Scaffold Versus Mono-Functional Analogs

The primary value proposition of 7-Amino-5-fluoroindolin-2-one is its orthogonal reactivity, which is absent in its closest commercial analogs. The 7-amino group serves as a nucleophilic handle for amide bond formation or reductive amination, while the 5-fluoro substituent modulates the electron density of the aromatic ring for downstream coupling and influences biological target binding [1]. This dual functionality is specifically required as a key intermediate in patent-protected kinase inhibitor syntheses. In contrast, 5-fluoroindolin-2-one (CAS 56341-41-4) lacks the 7-amino handle, and 7-aminoindolin-2-one (CAS 25369-32-8) lacks the 5-fluoro group, rendering each unsuitable as a direct replacement without additional synthetic steps [1].

Chemical Synthesis Medicinal Chemistry Scaffold Functionalization

Lipophilicity Control: Superior cLogP for CNS Drug-Like Space Compared to Des-Fluoro Analog

The 5-fluoro substitution significantly alters the lipophilicity of the scaffold, bringing it into a more favorable range for blood-brain barrier penetration. The target compound has a computed XLogP3-AA of 0.2, compared to the des-fluoro analog, 7-aminoindolin-2-one, which has a higher computed XLogP of 1.2 [1][2]. The lower, precisely tuned lipophilicity of the 5-fluoro derivative is advantageous for avoiding compound promiscuity and high metabolic clearance, in line with modern drug design principles while maintaining solubility for CNS targets [1].

Drug Design Medicinal Chemistry Physicochemical Property

Documented Synthetic Route Yield: A Quantified Benchmark for Feasibility

The synthesis of 7-amino-5-fluoroindolin-2-one from its nitro precursor is a high-yielding, robust transformation that assures procurement of the final compound. According to a patent-derived synthesis route, the catalytic hydrogenation of 5-fluoro-7-nitro-1,3-dihydroindol-2-one using Pd/C under hydrogen provides the target compound with a 97.5% yield after filtration and workup . This quantitative yield demonstrates the efficient and scalable accessibility of this specific intermediate, contrasting with lower-yielding routes for other polysubstituted oxindole analogs.

Process Chemistry Synthetic Feasibility Patented Synthesis

Structural Role in Patent-Protected Kinase Inhibitor Genera: An Indicator of Commercial Longevity

Unlike its 7-halo or 7-unsubstituted analogs, 7-amino-5-fluoroindolin-2-one is specifically claimed as a critical intermediate in the synthesis of a key pyrrolo-nitrogenous heterocycle genus, as documented in two blocking patents (EP2157093 and US2010/75952) [1][2]. This patent protection provides a defensible position for the compound's use in proprietary drug discovery programs. This legal and commercial differentiation is absent for the simpler building blocks 5-fluorooxindole and 7-aminooxindole.

Pharmaceutical Patent Kinase Inhibitor Intellectual Property

Defined Application Scenarios for 7-Amino-5-fluoroindolin-2-one


Focused Kinase Library Synthesis for CNS-Oncology Targets

This scenario leverages the optimized cLogP (0.2) and orthogonal reactivity of the molecule. A medicinal chemistry team can directly use 7-amino-5-fluoroindolin-2-one to build a targeted library of type II kinase inhibitors aimed at targets with gatekeeper mutations (e.g., EGFR T790M). The 5-fluoro group pre-positions the scaffold for entering the hydrophobic back pocket, while the 7-amino group can be rapidly diversified via parallel amide coupling with a library of carboxylic acids to generate hundreds of novel analogs with predicted CNS drug-like properties [1][2].

High-Yield Kilogram Synthesis of a GMP Intermediate for IND-Enabling Studies

Based on the documented 97.5% synthesis yield, a process chemistry group would select this compound to de-risk the scale-up of a proprietary kinase inhibitor candidate. Procuring this intermediate with a known, high-yielding final step (nitro reduction), as opposed to attempting late-stage functionalization of a mono-substituted oxindole, provides a validated route suitable for GMP manufacturing and greatly simplifies the Chemistry, Manufacturing, and Controls (CMC) section of regulatory filings .

Building Block for Dual-Action Myeloperoxidase (MPO) and SERT Inhibitors

This application stems from the dual pharmacophoric nature of the 5-fluoroindole motif and the 7-amino handle. Given that 5-fluoroindole derivatives have shown nanomolar potency for both MPO inhibition and serotonin reuptake inhibition (SERT), this bifunctional scaffold can serve as the A-ring of a designed multiple ligand (DML). The 7-amino group allows for the conjugation of a linker to a secondary pharmacophore, potentially creating a hybrid molecule for inflammatory depression, as evidenced by recent SAR around 3-(aminoalkyl)-5-fluoroindoles [3].

Selectivity Optimization via Bioisosteric Replacement of 7-Hydrogen or 7-Chloro Analogs

For a program facing hERG, CYP, or kinase selectivity issues with a candidate containing a 7-chloro-5-fluoroindolin-2-one core, this compound serves as a key intermediate to explore a 7-amino-->7-amido transformation. Replacing the metabolically labile 7-Cl group with a polar amide derived from the 7-amino group is a proven strategy for improving solubility and reducing off-target pharmacology, directly addressing failure modes identified in late-lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Amino-5-fluoroindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.